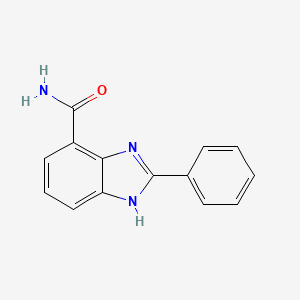

2-Phenylbenzimidazole-4-carboxamide

Description

Influence of Substituents on the Phenyl Ring

The substituents on the 2-phenyl ring play a significant role in modulating the biological activity of 2-phenylbenzimidazole-4-carboxamide derivatives. The position and electronic properties of these substituents can influence the compound's interaction with its biological target.

The electronic nature of substituents on the phenyl ring can greatly affect the activity of these compounds. Studies have shown that the addition of an electron-donating group, such as a para-substituted NMe2 group, can significantly increase the affinity of the phenyl moiety for its binding site. nih.gov Conversely, substituting with an electron-withdrawing group, like a cyano group, has been shown to reduce the potential for optimal binding. nih.gov

The position of the substituent on the phenyl ring is also critical. The steric effects introduced by the placement of the phenyl group can influence the molecule's reactivity and interaction with its target. rsc.org

SAR investigations have highlighted the importance of specific substituents in enhancing activity. For instance, the presence of a 4-fluorophenyl moiety has been shown to increase the efficacy of certain benzimidazole (B57391) derivatives against various cancer cell lines. nih.gov

In a different series of benzimidazole derivatives, the combination of a 4-chlorophenyl group at the 2-position of the benzimidazole ring with a 4-methoxyphenylacetamide moiety was found to improve binding to VEGFR-2 kinase. nih.gov This highlights the synergistic effect of specific substituents on both the phenyl ring and other parts of the molecule in achieving potent and selective inhibition.

Modifications at the Carboxamide Moiety

The carboxamide group at the 4-position of the benzimidazole ring is a key feature for the biological activity of this class of compounds. Modifications to this moiety, including the amide linkage and the terminal groups, have been extensively studied to optimize their therapeutic potential.

For a series of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide derivatives investigated as PARP inhibitors, quantitative structure-activity relationship (QSAR) studies have provided insights into the structural features required for optimal binding. nih.gov These studies have developed predictive models based on descriptors such as the count of rotatable bonds, which influences the conformational flexibility of the molecule and its ability to fit into the binding pocket. nih.gov

The interaction of 2-phenylbenzimidazole (B57529) compounds with DNA is also influenced by the terminal substituents on the carboxamide moiety. nih.gov For instance, the structural flexibility of a terminal N-methylpiperazine ring allows for intercalation into DNA, while a bulkier amidinium group can lead to steric hindrance and a shift to groove binding. nih.gov

The nature of the amide linkage and the terminal groups attached to it are critical for activity. In the context of PARP inhibition, novel 1H-benzo[d]imidazole-4-carboxamide derivatives bearing five- or six-membered N-heterocyclic moieties at the 2-position have been synthesized. nih.gov These modifications have led to potent PARP-1 inhibitors, demonstrating the importance of the terminal heterocyclic group. nih.gov

In a different context, for a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives, the substituent on the piperazine (B1678402) moiety, which is attached to the carboxamide, influences the affinity and activity at serotonin (B10506) receptors. researchgate.net For example, in a series with an isopropyl substituent on the benzimidazole ring, a terminal methyl group on the piperazine was optimal for high partial agonist activity, while a butyl substituent led to antagonist activity. researchgate.net This demonstrates how subtle changes in the terminal group can dramatically alter the pharmacological profile of the compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

72470-44-1 |

|---|---|

Molecular Formula |

C14H11N3O |

Molecular Weight |

237.26 g/mol |

IUPAC Name |

2-phenyl-1H-benzimidazole-4-carboxamide |

InChI |

InChI=1S/C14H11N3O/c15-13(18)10-7-4-8-11-12(10)17-14(16-11)9-5-2-1-3-6-9/h1-8H,(H2,15,18)(H,16,17) |

InChI Key |

OBBJGEVEIULNEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylbenzimidazole 4 Carboxamide and Derivatives

Classical Condensation Approaches

The cornerstone of benzimidazole (B57391) synthesis has traditionally been the condensation of an o-phenylenediamine (B120857) precursor with a suitable electrophilic partner. These methods are valued for their simplicity and the ready availability of starting materials.

Reaction of o-Phenylenediamine with Carboxylic Acids or Derivatives

A foundational method for constructing the 2-phenylbenzimidazole (B57529) scaffold involves the direct condensation of an o-phenylenediamine with a carboxylic acid or its derivatives, such as esters, acid chlorides, or nitriles. mdpi.comjapsonline.com This reaction typically requires harsh conditions, such as high temperatures and the presence of a strong acid, to facilitate the cyclodehydration process. japsonline.com For instance, the synthesis of 2-phenylbenzimidazole can be achieved by heating o-phenylenediamine and benzoic acid in a sealed tube with hydrochloric acid at elevated temperatures. japsonline.com

The synthesis of the specific 2-phenylbenzimidazole-4-carboxamide core often starts from a substituted o-phenylenediamine. A key starting material for this is 2,3-diaminobenzamide (B1313129). This can be prepared from 2-amino-3-nitrobenzoic acid through a series of steps. researchgate.net The subsequent condensation of 2,3-diaminobenzamide with a benzoic acid derivative then yields the desired this compound framework. This classical approach, while effective, can sometimes be limited by low yields and the need for stringent reaction conditions. japsonline.com

Reaction of o-Phenylenediamine with Aldehydes under Oxidative Conditions

An alternative and widely utilized classical approach is the condensation of o-phenylenediamine with an aldehyde, followed by an oxidative cyclization. mdpi.comorientjchem.org This two-step, one-pot reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to form the aromatic benzimidazole ring. orientjchem.org

Various oxidizing agents have been employed for this transformation, including hydrogen peroxide, manganese dioxide, and ceric ammonium (B1175870) nitrate. orientjchem.orgresearchgate.net For example, the reaction of o-phenylenediamine with benzaldehyde (B42025) in the presence of an oxidant can efficiently produce 2-phenylbenzimidazole. orientjchem.orggoogle.com The choice of oxidant and reaction conditions can significantly influence the reaction's efficiency and yield. This method's versatility is enhanced by the vast commercial availability of diverse aldehydes, allowing for the synthesis of a wide array of 2-substituted benzimidazole derivatives. orientjchem.org

Catalytic Synthesis Methods

To overcome the limitations of classical methods, such as harsh reaction conditions and the use of stoichiometric, often hazardous, reagents, catalytic approaches have been developed. These methods offer milder reaction conditions, improved yields, and greater selectivity.

Heterogeneous Catalysis (e.g., MgO@DFNS, (NH4)H2PW12O40, Boehmite Nanoparticles)

Heterogeneous catalysts have gained prominence in benzimidazole synthesis due to their ease of separation from the reaction mixture and potential for recyclability. A variety of solid catalysts have been reported to effectively promote the condensation of o-phenylenediamines with aldehydes or other precursors.

Engineered nanomaterials like magnesia-supported dendritic fibrous nanosheets (MgO@DFNS) have been demonstrated as efficient heterogeneous catalysts for the synthesis of 2-substituted benzimidazoles under mild conditions. rsc.org Similarly, heteropoly acids such as 12-tungstophosphoric acid (TPA) supported on polyaniline (PANI) have been used as solid acid catalysts for the synthesis of 2-phenylbenzimidazole at room temperature. researchgate.net The catalytic performance of these materials is often attributed to their high surface area and the presence of acidic or basic active sites that facilitate the condensation and cyclization steps. Other notable heterogeneous catalysts include boehmite nanoparticles and gold nanoparticles supported on titania (Au/TiO2), which can catalyze the reaction under ambient conditions. mdpi.com

Table 1: Examples of Heterogeneous Catalysts in Benzimidazole Synthesis

| Catalyst | Reactants | Conditions | Yield | Reference |

| MgO@DFNS | o-phenylenediamine, Benzaldehyde | Mild | High | rsc.org |

| 18 wt% TPA/PANI | o-phenylenediamine, Benzaldehyde | Room Temperature, EtOH | 95% | researchgate.net |

| Au/TiO2 | o-phenylenediamine, Benzaldehyde | Ambient, CHCl3:MeOH | High | mdpi.com |

Continuous Flow Synthesis Approaches

Continuous flow chemistry has emerged as a powerful tool for the synthesis of pharmaceuticals, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of benzimidazole derivatives has been successfully adapted to continuous flow systems. These processes often involve pumping streams of the reactants, such as an o-phenylenediamine and an aldehyde or carboxylic acid derivative, through a heated microreactor, sometimes in the presence of a packed-bed catalyst. This technology allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity of the final product. While specific examples for this compound are not extensively detailed, the general applicability of flow chemistry to benzimidazole synthesis suggests its potential for the efficient production of this specific scaffold and its derivatives.

Advanced Synthetic Strategies for Substituted Derivatives

The development of novel and more efficient synthetic methods is crucial for accessing structurally diverse and complex benzimidazole derivatives. These advanced strategies often employ modern organic chemistry techniques to achieve higher efficiency and broader substrate scope.

One such strategy involves a multi-step synthesis starting from readily available precursors to build the desired molecule with high precision. For example, the synthesis of novel 2-substituted-1H-benzimidazole-4-carboxamide derivatives has been achieved by first synthesizing a key intermediate, 2-(trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide, from 2-amino-3-nitrobenzoic acid. researchgate.net This intermediate can then be reacted with various amines to introduce diversity at the 2-position of the benzimidazole ring. researchgate.net

Another advanced approach involves the design and synthesis of complex derivatives for specific biological targets. For instance, a series of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives were synthesized as potential PARP-1 inhibitors. nih.gov The synthesis of these complex molecules requires a carefully planned multi-step sequence, often involving the initial construction of the core this compound structure followed by the elaboration of substituents on the phenyl ring. nih.gov These advanced strategies highlight the ongoing efforts to develop sophisticated and efficient routes to novel benzimidazole-based compounds with therapeutic potential.

Introduction of Linker Groups and Heterocyclic Moieties

The introduction of linker groups and additional heterocyclic moieties to the this compound scaffold is a key strategy for creating derivatives with potentially enhanced biological activities. This is often achieved by modifying the benzimidazole core or the phenyl ring.

One common approach involves the synthesis of 2-arylbenzoimidazole intermediates which can then be further functionalized. For instance, a starting material like 3,4-diaminobenzoic acid can be reacted with a substituted benzaldehyde using sodium bisulfite in DMF to create a 2-(substituted-phenyl)-1H-benzo[d]imidazole-6-carboxylic acid derivative. nih.gov This carboxylic acid group serves as a handle for further modifications. It can be converted into a methyl ester and then reacted with hydrazine (B178648) hydrate (B1144303) to produce a carbohydrazide (B1668358) derivative. nih.gov This hydrazide can then be reacted with various electrophiles to introduce different linker groups or heterocyclic systems.

Another method involves the direct functionalization of the benzimidazole core. For example, the carboxylic acid group of 1H-benzo[d]imidazole-2-carboxylic acid can be transformed into a carbamoyl (B1232498) group. nih.gov This is done by first creating an acyl chloride and then reacting it with ammonium hydroxide. nih.gov The resulting amide can be further modified, for instance, by thiation using Lawesson's reagent, followed by condensation and cyclization with reagents like ethyl 3-bromo-2-oxopropanoate to introduce a thiazole (B1198619) ring. nih.gov Alkylation of this new heterocyclic system can then introduce various linker groups. nih.gov

The synthesis of 2-phenylthiazole-4-carboxamide (B13865131) derivatives, a related class of compounds, also provides insights into these strategies. In this case, an arylacetamido pendant group is connected to the para-position of the 2-phenylthiazole, and various substitutions are explored on this pendant group. nih.gov

Modifications on the Phenyl Ring and Benzimidazole Core

Modifications to the phenyl ring and the benzimidazole core are crucial for fine-tuning the electronic and steric properties of this compound derivatives. These modifications can influence the compound's interaction with biological targets.

Phenyl Ring Modifications:

Substituents on the phenyl ring at the 2-position of the benzimidazole are typically introduced by starting with an appropriately substituted benzoic acid or benzaldehyde. The reaction of a substituted benzoic acid with a diamine in the presence of a condensing agent like polyphosphoric acid (PPA) at high temperatures yields the corresponding 2-arylbenzoimidazole intermediate. nih.gov Similarly, substituted benzaldehydes can be condensed with o-phenylenediamines to achieve the same outcome. researchgate.netresearchgate.net Researchers have explored a variety of substituents, including fluoro, methoxy, and ethyl sulfone groups, to study their impact on the molecule's activity. nih.govnih.gov

Benzimidazole Core Modifications:

The benzimidazole core itself offers several positions for modification. N-alkylation is a common strategy, where an alkyl or aryl group is attached to one of the nitrogen atoms of the imidazole (B134444) ring. This can be achieved by reacting the benzimidazole with an alkyl halide in the presence of a base.

Substitutions on the benzene (B151609) part of the benzimidazole ring are also frequently explored. Starting with a substituted o-phenylenediamine allows for the introduction of various functional groups at the 5- and 6-positions of the benzimidazole ring. For example, derivatives with fluoro and morpholino substituents at these positions have been synthesized. researchgate.net The synthesis often begins with a substituted aniline (B41778) which is then elaborated through several steps to the desired substituted o-phenylenediamine before the final cyclization to form the benzimidazole ring. researchgate.net

Table 1: Examples of Synthetic Modifications

| Modification Type | Reagents and Conditions | Resulting Structure | Reference |

|---|---|---|---|

| Phenyl Ring Substitution | Substituted benzoic acid, o-phenylenediamine, Polyphosphoric acid (PPA), 150 °C | 2-(Substituted-phenyl)benzimidazole | nih.gov |

| Benzimidazole N-Alkylation | Benzimidazole, Alkyl halide, Base | N-Alkyl-2-phenylbenzimidazole | |

| Benzimidazole Core Substitution | Substituted o-phenylenediamine, Benzaldehyde, Sodium metabisulfite | 5- and/or 6-Substituted-2-phenylbenzimidazole | researchgate.net |

| Carboxamide Formation | 1H-benzo[d]imidazole-2-carboxylic acid, Acyl chloride formation, Ammonium hydroxide | 1H-benzo[d]imidazole-2-carboxamide | nih.gov |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly or "green" synthetic methods for benzimidazole derivatives. mdpi.comsphinxsai.comchemmethod.com These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One of the most prominent green chemistry techniques applied to benzimidazole synthesis is the use of microwave irradiation. sciforum.netjocpr.comrjptonline.org Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. sciforum.netjocpr.com Reactions can be carried out in various solvents or even under solvent-free conditions, further enhancing their green credentials. researchgate.netarkat-usa.org For example, 2-aryl benzimidazole derivatives have been synthesized efficiently using microwave-assisted reactions with good yields. sciforum.net

The use of greener solvents and catalysts is another key aspect of green chemistry in this context. Water has been explored as a solvent for the synthesis of 2-substituted benzimidazoles, offering an environmentally benign alternative to traditional organic solvents. researchgate.netijpdd.org Catalysts also play a crucial role. The use of recyclable catalysts, such as certain Lewis acids or solid-supported catalysts like MgO@DFNS, aligns with green chemistry principles by minimizing waste. mdpi.comijpdd.orgrsc.org One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are also considered a green approach as they reduce the need for purification of intermediates and minimize solvent usage. researchgate.netrsc.org For instance, a one-pot condensation of o-phenylenediamines with aldehydes in the presence of an H2O2/HCl system in acetonitrile (B52724) at room temperature has been reported as an efficient method. researchgate.net

Table 2: Green Chemistry Approaches for Benzimidazole Synthesis

| Approach | Key Features | Example | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, potential for solvent-free conditions. | Synthesis of 2-aryl benzimidazoles from o-phenylenediamine and aromatic carboxylic acids. | sciforum.net |

| Green Solvents | Use of environmentally benign solvents like water. | Synthesis of 2-substituted benzimidazoles in water. | researchgate.netijpdd.org |

| Green Catalysts | Use of recyclable or less toxic catalysts. | MgO@DFNS as a heterogeneous catalyst for benzimidazole synthesis. | rsc.org |

| One-Pot Synthesis | Multiple reaction steps in a single vessel, reducing waste and purification steps. | One-pot condensation of o-phenylenediamines and aldehydes. | researchgate.net |

Structure Activity Relationship Sar Studies of 2 Phenylbenzimidazole 4 Carboxamide Derivatives

SAR for Specific Biological Targets

The biological activity of 2-phenylbenzimidazole-4-carboxamide derivatives is profoundly influenced by the nature and position of substituents on both the phenyl and benzimidazole (B57391) rings. These modifications can dramatically alter the compound's interaction with biological targets, leading to enhanced or diminished therapeutic effects.

DNA Intercalation and Topoisomerase II Interaction

A significant body of research has centered on the anticancer potential of 2-phenylbenzimidazole-4-carboxamides as "minimal" DNA-intercalating agents. nih.gov These compounds, characterized by a tricyclic chromophore with lower aromaticity compared to structurally similar molecules like 2-phenylquinolines, exhibit a correspondingly lower affinity for DNA binding. nih.gov

Despite their modest in vitro cytotoxicity, several derivatives have demonstrated noteworthy in vivo antileukemic activity. nih.gov A particularly intriguing finding is the lack of cross-resistance of these compounds in cell lines resistant to amsacrine (B1665488), a known topoisomerase II inhibitor. nih.gov This suggests that their mechanism of cytotoxic action may not involve the typical interaction with topoisomerase II, opening up new avenues for circumventing drug resistance in cancer therapy. nih.gov

The SAR studies reveal that substitutions on the 2-phenyl ring play a critical role in the cytotoxic and DNA-binding properties of these compounds. The following table summarizes the effects of various substituents on the activity of N-[2-(dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide derivatives.

| Compound | R | R' | R'' | IC50 (µM) in L1210 cells |

| 1 | H | H | H | >100 |

| 2 | 4'-NH2 | H | H | 18 |

| 3 | 3'-NH2 | H | H | 14 |

| 4 | 3',4'-(NH2)2 | H | H | 2.8 |

| 5 | 3'-NH2, 4'-OH | H | H | 3.5 |

| 6 | 3'-NH2 | 5-NO2 | H | 1.0 |

| 7 | 3'-NH2 | 6-NO2 | H | 0.8 |

| 8 | 3'-NH2 | 7-NO2 | H | 1.2 |

Data sourced from Denny, W. A., et al. (1990). J Med Chem. nih.gov

The data clearly indicates that the introduction of amino groups on the 2-phenyl ring significantly enhances cytotoxicity. A single amino group at the 3' or 4' position results in a considerable increase in potency. The presence of two amino groups, as seen in the 3',4'-diamino derivative, further boosts the activity. The combination of an amino and a hydroxyl group also proves to be beneficial.

Furthermore, the introduction of a nitro group on the benzimidazole ring, in conjunction with a 3'-amino group on the phenyl ring, leads to a dramatic increase in cytotoxicity. The position of the nitro group on the benzimidazole ring also influences activity, with the 6-nitro and 7-nitro derivatives showing slightly higher potency than the 5-nitro derivative.

Mechanisms of Biological Action and Molecular Targets

DNA Interaction Mechanisms

The planar tricyclic core of the 2-phenylbenzimidazole-4-carboxamide scaffold is a crucial structural feature that facilitates its interaction with DNA. The nature of this interaction, however, is significantly modulated by the substituents attached to this core structure.

DNA Intercalation Properties

Derivatives of this compound have been identified as "minimal" DNA-intercalating agents. nih.gov This classification stems from their tricyclic chromophore system, which, compared to structurally similar compounds like 2-phenylquinolines, possesses lower aromaticity. nih.gov This results in a lower DNA binding affinity, a characteristic that has been a focal point of research. nih.gov The process of intercalation involves the insertion of the planar benzimidazole (B57391) ring system between the base pairs of the DNA double helix. Despite having some of the lowest DNA binding constants among a wide range of tricyclic carboxamide intercalating agents, these compounds have demonstrated biological activity. nih.gov

Influence of Terminal Substituents on DNA Binding Modes

The mode of DNA binding is heavily dependent on the nature of the terminal substituents on the 2-phenylbenzimidazole (B57529) framework. Studies have highlighted the contrasting effects of different functional groups, such as the N-methylpiperazine ring and the amidinium group. nih.gov

Compounds featuring a terminal N-methylpiperazine ring are capable of intercalating into DNA. nih.gov The structural flexibility of the N-methylpiperazine ring allows it to be accommodated within the DNA intercalation pockets. nih.gov

Conversely, when the terminal substituent is an amidinium group , the primary mode of interaction shifts from intercalation to groove binding. nih.gov This change is attributed to steric hindrance that occurs between the amidinium group and the phosphate-sugar backbone of the DNA molecule, preventing the planar ring system from inserting between the base pairs. nih.gov

Enzyme Inhibition Studies

A significant area of investigation for this compound derivatives has been their role as enzyme inhibitors, particularly targeting the Poly(ADP-ribose) Polymerase (PARP) family.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Compounds based on the this compound structure have been developed as potent inhibitors of PARP enzymes. nih.govgoogle.com These inhibitors function by competing with the natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), at the enzyme's catalytic domain. nih.gov This inhibition is critical as PARP enzymes play a key role in DNA repair. By blocking this pathway, the inhibitors can induce synthetic lethality in cancer cells that have deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations. frontiersin.org The development of these inhibitors has led to compounds with high potency, demonstrating low nanomolar efficacy in both enzymatic and cellular assays. nih.govmedchemexpress.comconsensus.app

PARP-1, PARP-2, and PARP-3 Specificity

The PARP family consists of several members, with PARP-1, PARP-2, and PARP-3 being the primary enzymes involved in DNA damage response. nih.govnih.gov PARP-1 is responsible for the majority (about 90%) of cellular poly(ADP-ribose) (PAR) formation upon DNA damage. nih.gov PARP-2 and PARP-3 are also activated by DNA breaks, particularly those with a 5' phosphate (B84403) group, indicating specialized roles in DNA repair intermediates. nih.gov

Derivatives of this compound have shown inhibitory activity against multiple PARP isoforms. Novel 1H-benzo[d]imidazole-4-carboxamide derivatives have been synthesized that are potent inhibitors of PARP-1, with some of these compounds also showing similar inhibitory activity against PARP-2. nih.gov For instance, the compound A-966492, which is (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide, is a potent inhibitor of both PARP-1 and PARP-2. nih.govmedchemexpress.com The shared structural features within the catalytic domains of PARP-1, PARP-2, and PARP-3 contribute to the challenge of developing highly selective inhibitors. nih.gov

Hydrogen Bonding and π-Stacking Interactions at the Nicotinamide Binding Site

The inhibitory action of this compound derivatives at the molecular level is anchored by specific interactions within the nicotinamide (NA) binding site of the PARP enzyme's catalytic domain. nih.govresearchgate.net These inhibitors are designed to mimic the nicotinamide portion of the NAD+ substrate. nih.gov

The key interactions include:

Hydrogen Bonding : The carboxamide group of the inhibitor forms crucial hydrogen bonds with amino acid residues in the binding pocket. A highly conserved glycine (B1666218) residue (Gly863 in PARP-1) forms two hydrogen bonds with the inhibitor's amide group. nih.gov An additional hydrogen bond often forms between the inhibitor and a serine residue (Ser904 in PARP-1). nih.gov

π-Stacking : The aromatic ring system of the 2-phenylbenzimidazole core engages in π-stacking interactions with a tyrosine residue (Tyr907 in PARP-1) in the active site. nih.gov This interaction helps to properly orient and stabilize the inhibitor within the binding pocket. nih.govresearchgate.net

These combined hydrogen bonding and π-stacking interactions are fundamental to the high affinity and potent inhibitory activity of this class of compounds against PARP enzymes. nih.gov

Topoisomerase II Interaction (Non-conventional Mechanisms)

A series of substituted 2-phenylbenzimidazole-4-carboxamides have been synthesized and assessed for their potential as antitumor agents. These compounds were designed as "minimal" DNA-intercalating agents with intentionally low DNA-binding affinities. Despite showing very low cytotoxicity in vitro, some derivatives exhibited moderate anti-leukemic effects in vivo. A significant finding was their activity in an amsacrine-resistant P388 cell line, which suggests that their mechanism of cytotoxicity may not involve interaction with topoisomerase II, a common target for many anticancer drugs. This lack of cross-resistance points to a non-conventional mechanism of action, distinguishing them from classical topoisomerase II poisons.

Aromatase Inhibition

The benzimidazole scaffold is a key feature in the design of non-steroidal aromatase inhibitors. Aromatase is a crucial enzyme in estrogen biosynthesis, and its inhibition is a primary strategy in treating hormone-dependent breast cancer. nih.gov Research into novel benzimidazole derivatives has shown their potential as effective aromatase inhibitors. For instance, certain 1,3,4-oxadiazole-benzimidazole hybrids have demonstrated significant inhibitory activity against the aromatase enzyme. nih.gov One such derivative showed 50% inhibition of the aromatase enzyme at a concentration of 1.475 μM. nih.gov The mechanism for non-steroidal inhibitors typically involves the nitrogen atom of the imidazole (B134444) or triazole ring coordinating with the heme iron atom of the cytochrome P450 unit within the aromatase enzyme, leading to competitive inhibition. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference Compound | Reference IC50 |

|---|---|---|---|---|

| Benzimidazole Derivative 5b | Aromatase | 1.475 ± 0.062 μM | Letrozole | 0.032 μM |

Monoamine Oxidase (MAO) Inhibition (as related scaffold)

While direct studies on this compound as a monoamine oxidase (MAO) inhibitor are limited, research on the structurally related 2-phenyloxazole-4-carboxamide scaffold provides valuable insights. A series of these oxazole-based compounds were found to be competitive inhibitors of human MAO, with a notable selectivity for the MAO-B isoform. The most effective derivatives displayed inhibition constants (Kᵢ) in the sub-micromolar range and a high selectivity index (Kᵢ MAO-A / Kᵢ MAO-B > 50). Molecular docking studies suggest that these compounds fit well within the MAO-B active site, which rationalizes their binding affinity and selectivity. This indicates the potential of the broader phenyl-heterocycle-carboxamide scaffold in the design of MAO inhibitors.

Other Enzyme Targets (e.g., p38 kinase, Lck)

The benzimidazole structure is a versatile scaffold for targeting various protein kinases.

p38 Kinase: A class of benzimidazolone inhibitors of p38 MAP kinase was identified through high-throughput screening. X-ray crystallography of a lead compound bound to p38 was used to guide the design of analogs with enhanced binding affinity and cellular potency. This demonstrates the suitability of the benzimidazole core for interacting with the p38 kinase active site.

Lck (Lymphocyte-Specific Kinase): A novel class of inhibitors for Lck has been developed based on a 2-benzimidazole substituted pyrimidine (B1678525) structure. The most potent compounds in this series exhibited low nanomolar activity in inhibiting Lck kinase. nih.gov The binding mode was confirmed by co-crystallizing a representative analog with Hck, a structurally related kinase. nih.gov This highlights the potential of 2-substituted benzimidazole derivatives as potent kinase inhibitors targeting the Src family, including Lck. nih.gov

Identification of Molecular Targets

Identifying the precise molecular targets of a bioactive compound is critical to understanding its mechanism of action. Phenotype-based drug discovery often yields compounds with interesting biological effects, but their molecular targets are initially unknown. The process of identifying these targets is known as target deconvolution. nih.goveuropeanreview.org

Proteomic Approaches for Target Deconvolution

Chemical proteomics offers a suite of powerful, unbiased methods for target deconvolution without prior knowledge of the target. nih.goveuropeanreview.org These approaches can be broadly categorized into biochemical enrichment and proteomics-screening methods. nih.goveuropeanreview.org

Biochemical Enrichment: This strategy involves immobilizing the small molecule (like a this compound derivative) onto a solid support, such as beads, to "fish" for its binding partners from a cell lysate. europeanreview.org The captured proteins are then identified using mass spectrometry. Variations of this method use tags like biotin (B1667282) or photoreactive groups to facilitate the capture and identification of target proteins. europeanreview.org

Proteomics Screening: These methods assess changes in protein stability across the entire proteome in the presence of the drug. Techniques like the Cellular Thermal Shift Assay (CETSA) are based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. escholarship.org By comparing the thermal stability of thousands of proteins with and without the drug, direct targets can be identified. escholarship.orgox.ac.uk Other methods like DARTS (Drug Affinity Responsive Target Stability) and SPROX (Stability of Proteins from Rates of Oxidation) also rely on ligand-induced changes in protein stability towards proteolysis or oxidation, respectively. europeanreview.org

| Compound Name |

|---|

| This compound |

| Amsacrine (B1665488) |

| Letrozole |

| 2-phenyloxazole-4-carboxamide |

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations

Molecular docking simulations are computational methods that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interaction between a ligand, such as a 2-Phenylbenzimidazole-4-carboxamide derivative, and its protein target.

The binding mode of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives has been investigated through molecular docking. These studies reveal that the isobutyl amide group of the molecule orients towards the β6/β7 loop-β8 substructure of the Sortase A protein. The benzoxazole (B165842) core of the ligand settles into a hydrophobic pocket formed by the amino acid residues Ala118, Val166, Val168, Val169, and Ile182. This binding shapes the entire molecule into an "L" configuration, which is recognized by the active site of Sortase A. nih.gov

In another study, docking simulations of benzimidazole (B57391) derivatives with the topoisomerase I-DNA complex showed that these compounds intercalate and interact with key amino acids in the binding site through hydrogen bonds and hydrophobic interactions. researchgate.net Similarly, docking studies of 2-substituted-1H-benzimidazole-4-carboxamide derivatives with enterovirus A16 have been performed to understand their binding modes. biointerfaceresearch.com

| Compound Class | Target Protein | Key Interacting Residues | Binding Mode Characteristics |

| 2-phenyl-benzo[d]oxazole-7-carboxamides | Sortase A | Ala118, Val166, Val168, Val169, Ile182 | L-shape conformation, hydrophobic interactions |

| Benzimidazole Derivatives | Topoisomerase I-DNA | Not specified | Intercalation, hydrogen bonds, hydrophobic interactions |

| 2-substituted-1H-benzimidazole-4-carboxamides | Enterovirus A16 | Not specified | Not specified |

Estrogen Receptor: The interaction of various ligands with the estrogen receptor (ER) is a critical area of study, particularly in the context of hormone-dependent cancers. Estrogens, such as estradiol, bind with high affinity to the ER, causing the dissociation of chaperone proteins and leading to receptor dimerization and conformational changes. nih.gov This dimer then binds to estrogen response elements on DNA. nih.gov Antiestrogens, like the active metabolite of tamoxifen, also interact with the ligand-binding domain but in a way that prevents the proper alignment of helix 12, thus inhibiting the recruitment of coactivators. nih.gov While direct docking studies of this compound with the estrogen receptor are not extensively detailed in the provided results, the general principles of ER ligand binding provide a framework for how such interactions could be modeled.

PARP-1: Derivatives of 1H-benzo[d]imidazole-4-carboxamide have been designed and synthesized as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov Co-crystal structures of some of these derivatives complexed with PARP-1 have revealed a unique binding mode. nih.gov For instance, the docking of PyBic, a benzimidazole derivative, with PARP-1 showed that its secondary interactions were consistent with those of the known PARP inhibitor, veliparib (B1684213). researchgate.net The calculated binding affinity (XP score) for PyBic was found to be -7.866, which is comparable to that of veliparib (-7.976). researchgate.net These findings are consistent with their respective IC50 values. researchgate.net

| Ligand | Receptor | Key Findings |

| Estrogens (e.g., Estradiol) | Estrogen Receptor | High-affinity binding, receptor dimerization, coactivator recruitment |

| Antiestrogens (e.g., Tamoxifen metabolite) | Estrogen Receptor | Prevents coactivator recruitment by disrupting helix 12 alignment |

| 1H-benzo[d]imidazole-4-carboxamide derivatives | PARP-1 | Potent inhibition, unique binding mode observed in co-crystal structures |

| PyBic | PARP-1 | Binding mode consistent with veliparib, comparable calculated binding affinity |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at finding a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are instrumental in predicting the activity of new, unsynthesized molecules.

2D-QSAR models for various benzimidazole derivatives have been developed to predict their biological activities. For instance, a 2D-QSAR model for 131 benzimidazole derivatives was created to predict their half-maximal inhibitory concentration (IC50) against the MDA-MB-231 triple-negative breast cancer cell line. researchgate.net This model demonstrated satisfactory internal and external validation parameters, with a squared correlation coefficient (R²) of 0.904. researchgate.net

In another study on 2-arylbenzimidazole derivatives as potential Leishmania inhibitors, a 2D-QSAR model was developed. ajchem-a.comresearchgate.net The model was built using a set of 40 compounds and was validated with a test set. ajchem-a.comresearchgate.net The selected molecular descriptors in these models often include physicochemical properties like lipophilicity (logP), electronic properties, and topological indices. researchgate.netnih.gov For example, a QSAR study on benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae revealed that lipophilicity (logP), dipole moment (DM), and surface area grid (SAG) were key descriptors governing their antifungal activity. researchgate.netnih.gov

| Study Focus | Number of Compounds | Key Descriptors | Model Validation (R²) |

| Anticancer activity (MDA-MB-231) | 131 | Not specified | 0.904 |

| Anti-leishmanial activity | 40 | VR1_Dze, SpMin1_Bhv, SpMin2_Bhe, nHBint8, minHBint5 | 0.8447 |

| Antifungal activity (Saccharomyces cerevisiae) | 16 (training set) | logP, Dipole Moment (DM), Surface Area Grid (SAG) | Not specified |

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules.

A combined CoMFA and CoMSIA study was performed on a series of benzamide (B126) type antibacterial inhibitors of the FtsZ protein. nih.gov This study provided insights into the steric, electrostatic, hydrophobic, and hydrogen-bonding properties of the pharmacophore, guiding the design of new bioactive molecules. nih.gov The resulting models showed strong statistical parameters, with predictive r² values of 0.974 for CoMFA and 0.980 for CoMSIA. nih.gov

Similarly, a 3D-QSAR study on benzimidazole and benzothiophene (B83047) derivatives with selective affinity for the CB2 cannabinoid receptor yielded robust CoMFA and CoMSIA models with high external predictability (r²pred of 0.919 and 0.908, respectively). nih.gov These models provided valuable information on the steric, electrostatic, and hydrophobic properties required for high CB2 selectivity. nih.gov

| Study Focus | 3D-QSAR Method | Key Findings | Predictive r² |

| Antibacterial (FtsZ inhibitors) | CoMFA, CoMSIA | Identified key steric, electrostatic, hydrophobic, and H-bonding features | CoMFA: 0.974, CoMSIA: 0.980 |

| CB2 Receptor Affinity | CoMFA, CoMSIA | Elucidated steric, electrostatic, and hydrophobic requirements for selectivity | CoMFA: 0.919, CoMSIA: 0.908 |

QSAR models are powerful tools for predicting the biological activity and binding affinity of novel compounds. A QSAR study on a series of 39 2-substituted-1H-benzimidazole-4-carboxamide derivatives was conducted to predict their anti-enterovirus activities. biointerfaceresearch.com The study utilized multiple linear regression (MLR) and artificial neural networks (ANN) to build predictive models. biointerfaceresearch.com

In the development of benzimidazole derivatives as anticancer agents, a 2D-QSAR model was used to predict the IC50 values of 35 synthesized compounds. researchgate.net The results showed a high correlation between the predicted and experimental IC50 values, particularly for the more potent compounds. researchgate.net Similarly, QSAR models have been used to predict the affinity of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides for the 5-HT4 receptor. researchgate.net These predictive models are crucial for prioritizing the synthesis of compounds with the highest potential for desired biological activity.

| Compound Series | Predicted Property | QSAR Method | Key Outcome |

| 2-substituted-1H-benzimidazole-4-carboxamides | Anti-enterovirus activity | MLR, ANN | Development of a predictive quantitative model |

| Benzimidazole derivatives | Anticancer activity (IC50) | 2D-QSAR | High correlation between predicted and experimental values |

| 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides | 5-HT4 receptor affinity | Not specified | Prediction of receptor affinity |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties. For benzimidazole derivatives, DFT studies are instrumental in understanding their stability, reactivity, and potential as pharmacological agents. nih.gov

DFT calculations are typically employed to optimize the molecular geometry of the compound in its ground state. researchgate.net A common functional and basis set combination for this class of molecules is B3LYP/6-31G(d,p). nih.gov Key parameters derived from these calculations include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and chemical reactivity; a smaller gap generally implies a higher reactivity. nih.gov For the broader class of 2-phenylbenzimidazole (B57529) derivatives, DFT has been used to calculate properties like dipole moment, electron affinity, and FMO energies to develop Quantitative Structure-Activity Relationship (QSAR) models that predict their biological activity. researchgate.net

Another significant output of DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. These maps are valuable for understanding intermolecular interactions, such as how a molecule might bind to a biological receptor. nih.gov In studies of related chiral benzimidazoles, MEP analysis revealed the positive and negative potential regions, with values ranging from approximately -0.07353 a.u. to +0.07353 a.u. for the most polarized derivative. nih.gov

Table 1: Key Parameters from DFT Calculations on Benzimidazole Derivatives

| Calculated Parameter | Description | Relevance |

| Optimized Molecular Geometry | The lowest energy, most stable 3D arrangement of atoms. | Foundation for all other computational analyses. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Characterizes susceptibility to electrophilic attack. researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Characterizes susceptibility to nucleophilic attack. researchgate.net |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. nih.gov |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and binding interactions. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density. | Identifies sites for intermolecular interactions and reactivity. nih.gov |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. This technique provides a detailed view of the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, research on closely related structures, such as 1H-benzo[d]imidazole-5-carboxamide derivatives, highlights the utility of this approach. researchgate.net In such studies, MD simulations have been conducted to understand the structure-activity relationships (SAR) of newly synthesized compounds and to explore their potential binding modes within biological targets like viral proteins. researchgate.net

The process involves placing the molecule within a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms using a force field (e.g., OPLS4). nih.gov The simulation then solves Newton's equations of motion for the system over a set period, typically nanoseconds to microseconds, generating a trajectory of atomic positions and velocities. Analysis of this trajectory can reveal stable conformations, hydrogen bonding patterns, and the stability of the molecule-target complex. nih.govresearchgate.net These simulations are crucial for validating docking poses and understanding the dynamic nature of receptor-ligand interactions, which static models cannot capture. researchgate.net

Table 2: Applications of Molecular Dynamics Simulations for Benzimidazole Analogs

| Application | Description of Findings | Reference |

| Conformational Analysis | MD simulations reveal the preferred three-dimensional shapes and flexibility of the molecule in solution. | nih.gov |

| Binding Mode Investigation | Used to study how benzimidazole derivatives interact with and bind to protein targets, identifying key amino acid residues and interaction types (e.g., hydrogen bonds, hydrophobic interactions). | researchgate.net |

| Structure-Activity Relationship (SAR) | Helps to explain why certain chemical modifications on the benzimidazole scaffold lead to changes in biological activity by showing how they affect the molecule's dynamic behavior and binding. | researchgate.net |

| Solvent Interaction Studies | Simulates the interaction of the compound with water or other solvents to understand its solubility and the role of solvent in binding. | nih.gov |

Preclinical in Vitro and in Vivo Research Models

In Vitro Cellular Assays

Cell-Based Proliferation Inhibition Assays

A significant area of research has focused on the anti-proliferative effects of 2-phenylbenzimidazole-4-carboxamide derivatives against a range of cancer cell lines. These studies are fundamental in cancer drug discovery, as they measure the ability of a compound to inhibit the growth of cancer cells.

Derivatives of this compound have demonstrated inhibitory effects on the viability of several breast cancer cell lines. For instance, in a study investigating potential Poly (ADP-ribosyl) polymerase-1 (PARP-1) inhibitors, certain substituted (piperazine-1-carbonyl)phenyl)-1H-benzo[d]imidazole-4-carboxamide compounds were tested against MDA-MB-231, MDA-MB-436, and MDA-MB-468 breast cancer cells. One compound, referred to as 6a, was found to inhibit the viability of MDA-MB-231 and MDA-MB-468 cells, while another, 8a, showed inhibitory activity against MDA-MB-468 cells. A third compound, 6b, significantly inhibited cell viability in all tested cancer cell lines. nih.gov

Another study on 2-((benzimidazol-2-yl)thio)-1-arylethan-1-ones, a different class of benzimidazole (B57391) derivatives, also showed anti-proliferative activity against the triple-negative breast cancer cell line MDA-MB-468. nih.gov Similarly, research on benzimidazole carboxamidines has highlighted their cytotoxic activity against MCF-7 breast cancer cells. nih.gov One particular amidino benzimidazole derivative demonstrated potent inhibitory activity with a very low IC50 value, indicating high potency. nih.gov

While these findings are promising for the broader class of benzimidazole-based compounds, specific data on the anti-proliferative activity of the parent compound, this compound, against cell lines such as MCF-7, MDA-MB-231, MDA-MB-436, MDA-MB-468, and the colon cancer cell line HT-29, is not extensively detailed in the currently available literature.

Table 1: Anti-proliferative Activity of this compound Derivatives

| Cell Line | Derivative Class | Key Findings | Reference |

| MDA-MB-231 | Substituted (piperazine-1-carbonyl)phenyl)-1H-benzo[d]imidazole-4-carboxamides | Compound 6a inhibited cell viability. | nih.gov |

| MDA-MB-436 | Substituted (piperazine-1-carbonyl)phenyl)-1H-benzo[d]imidazole-4-carboxamides | Compound 6b significantly inhibited cell viability. | nih.gov |

| MDA-MB-468 | Substituted (piperazine-1-carbonyl)phenyl)-1H-benzo[d]imidazole-4-carboxamides | Compounds 6a, 8a, and 6b inhibited cell viability. | nih.gov |

| MDA-MB-468 | 2-((benzimidazol-2-yl)thio)-1-arylethan-1-ones | Showed anti-proliferative activity. | nih.gov |

| MCF-7 | Benzimidazole carboxamidines | Demonstrated strong cytotoxic activity. | nih.gov |

Chemopotentiation Studies with Cytotoxic Agents

Chemopotentiation is a strategy where one drug enhances the effectiveness of another. Research has explored whether derivatives of this compound can increase the anticancer effects of established cytotoxic agents.

One study found that a derivative, 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide, potentiated the cytotoxicity of both the alkylating agent temozolomide (B1682018) and the topoisomerase I inhibitor topotecan (B1662842) in A2780 ovarian cancer cells. researchgate.net This suggests that some derivatives may have the potential to be used in combination therapies to improve treatment outcomes. At present, there is no available information from the searched results regarding the potentiation of carboplatin (B1684641) by this compound or its derivatives.

Antiviral Activity Evaluation

The benzimidazole scaffold is a common feature in a number of antiviral compounds. Consequently, researchers have investigated the antiviral potential of this compound derivatives against various viruses.

A study evaluating a series of 2-phenylbenzimidazole (B57529) derivatives found that several compounds exhibited activity against Bovine Viral Diarrhea Virus (BVDV), a pestivirus used as a surrogate for the Hepatitis C virus. nih.govnih.govresearchgate.net The mechanism of action for some of these derivatives was found to be the inhibition of viral entry and replication. nih.govnih.gov Specifically, the compounds were suggested to inhibit the early stages of virus infection. nih.gov

Derivatives of 2-phenylbenzimidazole have also been assessed for their activity against enteroviruses, including Coxsackievirus B3 (CVB3). nih.gov One study reported that a series of novel benzimidazole derivatives showed strong activities against the replication of several enteroviruses with low cytotoxicity. nih.gov

There is currently a lack of specific data on the antiviral activity of the parent compound, this compound, against Herpes Simplex Virus-1 (HSV-1) in the reviewed literature.

Antibacterial and Antifungal Activity Assessment

The potential of benzimidazole derivatives as antimicrobial agents has also been a focus of investigation. Studies have evaluated the efficacy of these compounds against various bacterial and fungal strains.

Research on a series of new 2-phenyl-N-substituted carboxamido-1H-benzimidazole derivatives demonstrated antimicrobial activity against Staphylococcus aureus, Escherichia coli, and the fungus Candida albicans. nih.gov Certain compounds within this series showed notable activity against Candida albicans. nih.gov Another study on synthesized 2-phenyl benzimidazole derivatives also reported antibacterial activity against B. subtilis, S. aureus, and E. coli, as well as antifungal activity against C. albicans and A. niger.

Enzyme Activity Assays (Cell-free and Cell-based)

To understand the molecular mechanisms by which these compounds exert their biological effects, researchers have conducted enzyme activity assays. These assays can determine if a compound is inhibiting a specific enzyme that is crucial for a disease process.

Several studies have pointed towards the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes by this compound derivatives. nih.gov PARP inhibitors are a class of targeted cancer drugs. In one study, three substituted (piperazine-1-carbonyl)phenyl)-1H-benzo[d]imidazole-4-carboxamide compounds exhibited significant inhibition of PARP-1 activity in a cell-free assay. nih.gov

Furthermore, other benzimidazole derivatives have been shown to target bacterial enzymes. A study on new 2-phenylbenzimidazole derivatives found that selected compounds exhibited dual inhibitory activity against E. coli DNA gyrase and S. aureus topoisomerase IV, which are essential enzymes for bacterial survival. researchgate.net

In Vivo Efficacy Studies in Research Models

Following promising in vitro results, the next step in preclinical research is to evaluate the efficacy of a compound in a living organism, known as in vivo studies. These studies, typically conducted in animal models of disease, provide a more comprehensive understanding of a compound's potential therapeutic effect.

A study on a series of substituted 2-phenylbenzimidazole-4-carboxamides reported moderate levels of in vivo antileukemic effects in mice, despite the compounds having very low in vitro cytotoxicities. nih.gov This suggests that the in vivo environment may influence the activity of these compounds. Another study involving a 5-nitro-1H-benzimidazole derivative showed a restoration of liver function and pathology towards normal in a rat model of liver cancer. nih.gov

While these studies provide some in vivo data for related benzimidazole derivatives, there is a lack of specific in vivo efficacy data for the parent compound, this compound, in the context of the specific cancer and viral models mentioned in the in vitro sections. Further in vivo research is necessary to validate the promising in vitro findings for this class of compounds.

Murine Xenograft Models (e.g., B16F10 melanoma, MX-1 breast cancer, LoVo human colon carcinoma)

Currently, public domain research data specifically detailing the evaluation of this compound in murine xenograft models involving B16F10 melanoma, MX-1 breast cancer, or LoVo human colon carcinoma is not available. While the broader class of benzimidazole derivatives has been investigated in various cancer models, specific findings for this compound in these particular solid tumor xenografts have not been reported in the reviewed literature.

Antileukemic Effects in Animal Models (e.g., P388 cell line)

The antileukemic potential of a series of substituted 2-phenylbenzimidazole-4-carboxamides has been investigated in vivo. nih.gov These studies utilized murine models implanted with the P388 leukemia cell line to assess the antitumor activity of these compounds.

Detailed Research Findings

In these preclinical animal models, several of the this compound compounds demonstrated moderate levels of in vivo antileukemic effects. nih.gov A significant finding from this research was the activity of these compounds against a specific drug-resistant cell line. The compounds were tested in a P388 cell line that was resistant to amsacrine (B1665488), a known topoisomerase II inhibitor. The results indicated a lack of cross-resistance, suggesting that the cytotoxic mechanism of 2-phenylbenzimidazole-4-carboxamides may be different from that of amsacrine and may not involve the inhibition of topoisomerase II. nih.gov

Despite exhibiting very low cytotoxicity in in vitro assays, the moderate in vivo activity highlights the potential of this class of compounds. nih.gov The research underscores the importance of in vivo models in identifying compounds with potential therapeutic value that might be overlooked in simpler in vitro screens.

Derivatives and Scaffold Modification Research

Benzimidazole-4-carboxamide Scaffolding as a Basis for Drug Design

The benzimidazole (B57391) ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs. nih.govdoaj.orgcolab.ws Its significance stems from its unique physicochemical properties, which include the ability to act as both a hydrogen bond donor and acceptor, engage in π-π stacking interactions, and participate in hydrophobic interactions. nih.gov These characteristics allow benzimidazole-based molecules to bind effectively to a wide range of biological macromolecules, making them suitable for developing agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govdoaj.org

The benzimidazole-4-carboxamide scaffold, in particular, has emerged as a highly valuable framework in the quest for potent enzyme inhibitors. google.comstjohns.edu A key example is its use in the development of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. google.comstjohns.edu PARP1 is a critical enzyme in the DNA repair pathway, and its inhibition is a validated strategy in cancer therapy. google.comstjohns.edu The benzimidazole-4-carboxamide core serves as an excellent starting point for designing such inhibitors due to its structural features that facilitate strong interactions within the enzyme's active site. google.comstjohns.edu The carboxamide group and the benzimidazole ring itself can form crucial hydrogen bonds and stacking interactions with key amino acid residues, such as Gly863, Ser904, and Tyr907 in the PARP1 active site. stjohns.edu This inherent binding capability makes the scaffold a robust foundation for further optimization to achieve high potency and selectivity. google.comstjohns.edu

Synthesis and Evaluation of Novel Derivatives with Modified Phenyl Substitutions

The 2-phenyl group of the 2-phenylbenzimidazole (B57529) scaffold presents a prime location for structural modifications aimed at enhancing biological activity and optimizing pharmaceutical properties. Researchers have systematically synthesized and evaluated new derivatives by introducing various substituents onto this phenyl ring. nih.govresearchgate.net

In one study, a series of fluorinated and non-fluorinated 2-phenylbenzimidazoles were created with different oxygen-containing substituents on the phenyl ring, drawing inspiration from a potent antitumor agent, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610). nih.gov The hypothesis was that the benzimidazole core could offer superior pharmaceutical properties compared to the benzothiazole (B30560) core while retaining potent activity. nih.gov While the new benzimidazole derivatives were generally less potent than the benzothiazole series, specific substitution patterns led to promising results. nih.gov For instance, compounds with a 3,4,5-trimethoxy substitution on the phenyl ring were noted for their anticancer properties. researchgate.net The two most active compounds in the synthesized series, bearing specific oxygenated phenyl groups, demonstrated low micromolar GI₅₀ values against MCF-7 and MDA-468 breast cancer cell lines, marking them as valuable leads for further development. nih.gov

Another line of research highlighted that a 2-(4-chlorophenyl)benzimidazole (B57751) derivative showed selective inhibitory activity against VEGFR-2 kinase over EGFR kinase, coupled with significant cytotoxic effects against several cancer cell lines. researchgate.net These findings underscore the critical role that substitutions on the 2-phenyl ring play in modulating the potency and selectivity of these compounds. nih.govresearchgate.net

Advanced Spectroscopic and Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a related compound, 2-phenyl-1H-benzimidazole, the protons of the benzimidazole (B57391) ring system and the phenyl substituent exhibit characteristic chemical shifts. The NH proton of the imidazole (B134444) ring typically appears as a broad singlet at a downfield chemical shift, often around 12.95 ppm in DMSO-d6, indicating its acidic nature. rsc.org The aromatic protons of the benzimidazole moiety and the phenyl ring resonate in the region of 7.20-8.17 ppm. rsc.org For 2-Phenylbenzimidazole-4-carboxamide, additional signals corresponding to the protons of the carboxamide group (-CONH₂) would be expected, typically as broad singlets in the downfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-phenyl-1H-benzimidazole, the carbon signals appear in the aromatic region between 111 and 152 ppm. rsc.org The carbon of the C=N bond within the imidazole ring is typically found at the lower end of this range, around 151.31 ppm. rsc.org In the case of this compound, a key additional signal would be the resonance for the carbonyl carbon of the carboxamide group, which is expected to appear further downfield, typically in the range of 160-170 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for Benzimidazole Derivatives

| Compound | Nucleus | Solvent | Chemical Shifts (ppm) |

|---|---|---|---|

| 2-Phenyl-1H-benzimidazole rsc.org | ¹H | DMSO | 12.95 (s, 1H, NH), 8.17 (d, 2H), 7.70–7.45 (m, 5H), 7.20 (d, 2H) |

| 2-Phenyl-1H-benzimidazole rsc.org | ¹³C | DMSO | 151.31, 143.83, 135.05, 130.17, 129.98, 129.07, 126.51, 122.65, 121.81, 118.92, 111.45 |

| 2-(4-Chlorophenyl)-1H-benzimidazole rsc.org | ¹H | DMSO-d6 | 13.00 (s, 1H), 8.20 (dd, J1 = 6.6 Hz, J2 = 1.8 Hz, 2H), 7.65-7.63 (m, 4H), 7.23 (d, J = 3.0 Hz, 2H) |

| 2-(4-Chlorophenyl)-1H-benzimidazole rsc.org | ¹³C | DMSO-d6 | 150.63, 134.96, 129.53, 128.61, 123.20, 122.29, 119.44, 111.88 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would display characteristic absorption bands. The N-H stretching vibration of the imidazole ring is expected in the region of 3400-3200 cm⁻¹. rsc.org The amide N-H stretches of the carboxamide group would also appear in this region. The C=O stretching vibration of the amide is a strong, characteristic band typically found between 1680 and 1630 cm⁻¹. The C=N stretching of the imidazole ring would be observed around 1623 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1600-1450 cm⁻¹ region.

Table 2: Key FT-IR Absorption Bands for Related Benzimidazole Structures

| Functional Group | Compound | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch (imidazole) | 2-(4-Chlorophenyl)-1H-benzimidazole | 3442 | rsc.org |

| C=N Stretch (imidazole) | 2-(4-Chlorophenyl)-1H-benzimidazole | 1623 | rsc.org |

| C=O Stretch (amide) | N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide | Not specified, but presence confirmed | rsc.org |

| N-H Stretch (amide) | N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide | Not specified, but presence confirmed | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2-phenylbenzimidazole (B57529) and its derivatives typically exhibits strong absorption bands in the ultraviolet region, arising from π → π* transitions within the aromatic and imidazole ring systems. For instance, the parent compound 2-phenylbenzimidazole shows absorption maxima that can be influenced by the solvent and pH. nih.gov The introduction of a carboxamide group at the 4-position of the benzimidazole ring in this compound is expected to cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) due to its influence on the electronic distribution within the chromophore. Studies on related compounds like 2-phenylbenzimidazole-5-sulfonic acid show that the absorption properties are highly dependent on pH. nih.gov

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of its molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum would offer further structural information. For example, in the mass spectrum of 2-phenylbenzimidazole, a prominent peak for the molecular ion [M+H]⁺ at m/z 195.0917 is observed. rsc.org The fragmentation of this compound would likely involve the loss of the carboxamide group or cleavage of the phenyl ring from the benzimidazole core.

X-ray Crystallography (Single Crystal, Powder XRD)

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phase. For this compound, PXRD could be used to confirm the phase purity of a synthesized batch and to identify different polymorphic forms if they exist. The crystallization of a related compound, 2-phenyl benzimidazole-5-sulfonic acid, has been studied, revealing the existence of different hydrated forms, which were characterized by PXRD. ias.ac.in

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For this compound (C₁₄H₁₁N₃O), the theoretical elemental composition can be calculated and compared with the experimental values obtained from an elemental analyzer. Close agreement between the calculated and found values provides strong evidence for the purity and identity of the compound. For instance, elemental analysis of a related benzimidazole derivative with the formula C₁₅H₁₄N₂ was found to be C, 81.00%; H, 6.29%, which was in close agreement with the calculated values of C, 81.05%; H, 6.35%. rsc.org

Q & A

Q. Table 1: Representative Synthesis Conditions

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–120°C | Maximizes cyclization |

| Solvent | DMF/Ethanol-Water | Balances solubility/recovery |

| Reaction Time | 6–12 hours | Prevents side reactions |

| Purification Method | Column Chromatography | Purity >95% |

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring structure .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±2 ppm accuracy) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C=O···H-N interactions) .

- HPLC : Quantifies purity (>98%) using reverse-phase C18 columns .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Contradictions arise from tautomerism or impurities. Mitigation strategies:

Multi-technique validation : Combine NMR, FTIR, and X-ray data to cross-verify functional groups .

Computational modeling : DFT calculations predict NMR chemical shifts and tautomeric stability .

Replicate experiments : Repetition under controlled conditions reduces artifact risks .

Microscopy (SEM/TEM) : Detects crystalline vs. amorphous phases affecting spectral clarity .

Advanced: What strategies guide SAR studies for this compound derivatives targeting kinase inhibition?

Answer:

Structure-Activity Relationship (SAR) strategies:

- Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position to enhance binding affinity .

- Bioisosteric replacement : Replace the phenyl ring with heterocycles (e.g., thiazole) to improve solubility .

- In vitro assays : Measure IC₅₀ values against kinases (e.g., EGFR, VEGFR) using fluorescence polarization .

- Molecular docking : AutoDock Vina predicts binding modes to ATP pockets, guiding rational design .

Q. Table 2: SAR Trends for Kinase Inhibition

| Substituent Position | Modification | Effect on IC₅₀ (EGFR) |

|---|---|---|

| 4-Phenyl | -H | 250 nM |

| 4-Chloro | -Cl | 85 nM |

| 4-CF₃ | -CF₃ | 42 nM |

Basic: What challenges arise when scaling up synthesis for preclinical studies?

Answer:

Key challenges include:

- Solvent volume reduction : Transitioning from batch to flow chemistry improves scalability .

- Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partition chromatography .

- Thermal control : Exothermic reactions require jacketed reactors to prevent runaway conditions .

Advanced: How do computational methods predict the bioactivity of novel analogs?

Answer:

Computational workflows involve:

QSAR modeling : Relates molecular descriptors (logP, polar surface area) to IC₅₀ values .

Molecular dynamics : Simulates ligand-protein binding stability over 100 ns trajectories .

ADMET prediction : SwissADME forecasts bioavailability and toxicity risks .

Example : DFT-optimized structures of 4-CF₃ derivatives show stronger hydrogen bonding with EGFR (ΔG = -9.2 kcal/mol) vs. -H analogs (ΔG = -6.8 kcal/mol) .

Advanced: How can researchers validate synthetic routes for novel derivatives?

Answer:

Validation steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.